molecular formula C20H19BrO4 B2708479 Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308296-26-6

Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2708479
CAS No.: 308296-26-6
M. Wt: 403.272
InChI Key: VBZJYMVIOUBGOC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate (molecular formula: C₂₀H₁₉BrO₄, CID 979551) is a brominated benzofuran derivative characterized by a 4-methylbenzyl ether group at the C5 position, a methyl group at C2, and an ethyl ester at C3 (Figure 1). Its structural uniqueness lies in the combination of bromine (a halogen) and the 4-methylbenzyloxy substituent, which may influence electronic properties and biological interactions. Predicted collision cross-section (CCS) values for its adducts range from 185.5 Ų ([M+H]⁺) to 191.2 Ų ([M+K]⁺), suggesting moderate molecular size and polarity .

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO4/c1-4-23-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)24-11-14-7-5-12(2)6-8-14/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZJYMVIOUBGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzofuran ring.

    Methylation: Addition of a methyl group to the benzofuran core.

    Methoxylation: Attachment of a methoxy group to the benzofuran ring.

    Esterification: Formation of the ethyl ester group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methylation often involves methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃). Methoxylation can be carried out using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄). Esterification typically involves the reaction of the carboxylic acid with ethanol (C₂H₅OH) in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of 6-carboxy-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate.

    Reduction: Formation of ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-ol.

    Substitution: Formation of 6-azido-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate or 6-thio-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has shown promise in various pharmacological areas:

  • Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth through modulation of key signaling pathways.
  • Neuropharmacology : The compound may interact with neurotransmitter systems, particularly serotonin receptors, suggesting potential applications in treating neurological disorders such as depression or anxiety.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties:

  • Bacterial Inhibition : this compound has been tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
  • Fungal Activity : Preliminary studies suggest antifungal properties, particularly against common pathogens like Candida albicans.
Activity TypeTarget OrganismsMIC Values (µM)
AntibacterialStaphylococcus aureus4.69 - 22.9
AntibacterialEscherichia coli10 - 30
AntifungalCandida albicans56.74 - 222.31

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated:

  • Induction of apoptosis via mitochondrial pathways.
  • Significant inhibition of cell proliferation, with cell cycle arrest observed at the S-phase.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various pathogens to assess its antimicrobial efficacy:

  • A series of derivatives were synthesized, showing enhanced activity with halogen substitutions compared to unsubstituted compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and methoxy group can influence its binding affinity and specificity, while the ester group may affect its solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized in Table 1.

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CID 979551) Br (C6), 4-methylbenzyloxy (C5), methyl (C2) C₂₀H₁₉BrO₄ 403.23 Bromine, bulky aryl ether
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5, ) Br (C5), diethylaminoethoxy (C7), methoxy (C6) C₁₇H₂₁BrN₂O₅ 437.27 Aminoethoxy group, enhanced solubility
Ethyl 6-bromo-5-[(E)-3-phenylprop-2-enoxy]-2-methyl-1-benzofuran-3-carboxylate (CID 1584666, ) Br (C6), propenoxy (C5), methyl (C2) C₂₁H₁₉BrO₄ 415.3 Conjugated alkene, extended π-system
2-Methoxyethyl 6-bromo-5-[(4-methoxycarbonylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Br (C6), methoxycarbonylbenzyloxy (C5), methoxyethyl ester (C3) C₂₃H₂₃BrO₇ 491.33 Polar ester groups, higher solubility

Key Observations :

  • Halogenation : Bromine at C6 is conserved in all compounds, likely enhancing electrophilic reactivity or bioactivity .
  • Ether Substituents: The target compound’s 4-methylbenzyloxy group provides steric bulk compared to the propenoxy (CID 1584666) or diethylaminoethoxy (Compound 5) groups, which may influence membrane permeability or target binding .
  • Ester Variations : Ethyl/methyl esters at C3 are common, but polar groups like methoxyethyl () increase hydrophilicity .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name logP (XLogP3) Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound ~5.0* 4 6 48.7
CID 1584666 5.7 4 7 48.7
Compound in ~4.5* 7 9 98.6

*Estimated based on structural analogs.

Key Trends :

  • Lipophilicity : The target compound’s logP (~5.0) suggests moderate lipophilicity, comparable to CID 1584666 (logP 5.7). Polar substituents (e.g., methoxyethyl in ) reduce logP .
  • Solubility: Bulky aryl ethers (e.g., 4-methylbenzyloxy) may reduce aqueous solubility compared to aminoethoxy or methoxycarbonyl groups .

Biological Activity

Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique structure, characterized by a bromine atom, a methyl group, and an ethyl ester functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural features of this compound include:

  • Bromine atom : Enhances reactivity and biological interactions.
  • Methyl group : Influences lipophilicity and cellular uptake.
  • Ethyl ester functional group : Affects solubility and bioavailability.

These attributes make the compound a subject of interest in medicinal chemistry.

Pharmacological Activities

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant pharmacological activities. This compound has shown promise in various areas:

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against HepG2 and P815 cell lines with promising results. The IC50 values indicate effective inhibition of cell proliferation:

Cell LineIC50 (µM)
HepG226
P81549.85

These findings suggest that the compound may induce apoptosis in cancer cells through specific biochemical pathways, potentially involving the modulation of key enzymes or receptors involved in cell survival and proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi:

MicroorganismMIC (mg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

The presence of the bromine atom and other substituents on the benzofuran core appears to enhance its antimicrobial efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as:

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that influence cell survival.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological effects of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects on various cancer cell lines using MTT assays, revealing significant growth inhibition at concentrations below 50 µM.
  • Antimicrobial Evaluation : Another study assessed its effectiveness against common pathogens, showing promising results that warrant further investigation into its potential therapeutic applications.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or thermal conditions.

Substituent Introduction :

  • Bromination : Electrophilic bromination at the 6-position using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) .
  • Etherification : Alkylation of the 5-hydroxy group with 4-methylbenzyl chloride under basic conditions (e.g., NaH/THF) .
  • Esterification : Reaction of the carboxylic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄).
    Critical Considerations : Monitor regioselectivity during bromination and protect reactive hydroxyl groups to avoid side reactions .

Q. How is the compound characterized structurally, and what analytical tools are essential?

  • X-ray Crystallography : Resolve crystal packing and confirm regiochemistry using SHELX for refinement and ORTEP-3 for visualization .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to verify substituent positions (e.g., distinguishing 5-[(4-methylphenyl)methoxy] from other ether linkages) .
    • NOESY : Confirm spatial proximity of substituents in the benzofuran scaffold.
  • Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and biological activity?

  • Reactivity : Bromine enhances electrophilic substitution at adjacent positions (e.g., para to Br in aryl rings) and participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
  • Biological Activity : Brominated benzofurans often exhibit enhanced cytotoxicity and antifungal activity. For example:
Compound ModificationActivity (IC₅₀, μM)Reference
Non-brominated analog25.3 (HeLa cells)
6-Bromo derivative12.7 (HeLa cells)
6-Bromo + 4-nitro substitution8.4 (HeLa cells)

Mechanistic Insight : Bromine increases lipophilicity and electronic effects, improving membrane permeability and target binding (e.g., enzyme inhibition) .

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

  • Disorder Handling : Use SHELXL’s PART instruction to model split positions and refine occupancy factors .
  • Twinning : Apply the TwinRotMat option in SHELXL for detwinning, followed by validation using R-factor convergence (<5% discrepancy) .
  • Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in substituent orientation .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the benzofuran scaffold?

  • Directing Groups : The 5-[(4-methylphenyl)methoxy] group acts as an ortho/para director, favoring bromination at the 6-position.
  • Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites. For example, Fukui indices identify electrophilic hotspots .
  • Experimental Validation : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) to refine regiochemical control .

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

  • Catalyst Optimization : Replace H₂SO₄ with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the alcohol .
  • Protection-Deprotection : Temporarily protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during esterification .

Q. What computational tools predict intermolecular interactions in crystal packing?

  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H⋯O, π-π stacking) using CrystalExplorer .
  • Mercury Software : Visualize packing motifs and hydrogen-bond networks for polymorph screening .

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